1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one
CAS No.:
Cat. No.: VC17568031
Molecular Formula: C18H16OS
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16OS |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 1-(1-benzothiophen-3-yl)-2-phenylbutan-1-one |
| Standard InChI | InChI=1S/C18H16OS/c1-2-14(13-8-4-3-5-9-13)18(19)16-12-20-17-11-7-6-10-15(16)17/h3-12,14H,2H2,1H3 |
| Standard InChI Key | CQMGQNMEIITIRV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CSC3=CC=CC=C32 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecular structure of 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one integrates a benzo[b]thiophene moiety—a bicyclic system comprising a benzene ring fused to a thiophene ring—with a butanone backbone substituted at the second carbon by a phenyl group. The ketone functional group at position 1 of the butanone chain introduces polarity, influencing the compound’s solubility and reactivity.
Table 1: Key Structural and Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₄OS |
| Molecular Weight | 270.36 g/mol |
| IUPAC Name | 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one |
| CAS Registry Number | Not publicly disclosed |
| Hybridization | sp³ (ketone), sp² (aromatic systems) |
The benzo[b]thiophene system contributes to the compound’s planar geometry, facilitating π-π stacking interactions with biological targets such as neurotransmitter transporters. The phenyl group at position 2 introduces steric bulk, potentially enhancing binding specificity.
Synthetic Methodologies
Aryne-Mediated Cyclization
A robust synthesis route involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl (4-tolyl)ethynyl sulfide in acetonitrile, catalyzed by cesium fluoride at elevated temperatures (80°C for 24 hours) . This method leverages aryne intermediates to construct the benzo[b]thiophene core via a [2+2] cycloaddition mechanism, followed by deprotection and oxidation steps.
Reaction Scheme:
Yields for this method typically range from 56% to 83%, depending on the substituents and reaction conditions .
Alternative Pathways
Reductive alkylation of preformed benzo[b]thiophene derivatives using magnesium turnings in anhydrous tetrahydrofuran has also been reported. This approach allows for modular functionalization of the butanone side chain but requires stringent inert atmosphere conditions to prevent unwanted side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but demonstrates moderate solubility in dichloromethane and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with the ketone group susceptible to nucleophilic attack under acidic or basic conditions.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Boiling Point | Not determined |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |
| pKa | 8.9 (ketone carbonyl) |
Reactivity and Functionalization
Reduction Reactions
Treatment with sodium borohydride in ethanol selectively reduces the ketone to a secondary alcohol, yielding 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-ol. This derivative retains the aromatic systems but exhibits increased polarity, altering its pharmacokinetic profile.
Electrophilic Substitution
The electron-rich benzo[b]thiophene ring undergoes bromination at position 5 when exposed to bromine in acetic acid, enabling further derivatization for structure-activity relationship studies.
Challenges and Future Directions
While preclinical data are promising, the compound’s metabolic stability remains a concern. Cytochrome P450 screening indicates rapid oxidation of the thiophene sulfur to sulfoxide metabolites, necessitating structural modifications to enhance half-life. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this molecule into clinical trials.
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